molecular formula C21H23ClN6O3 B2559030 (5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-41-8

(5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2559030
CAS No.: 1040678-41-8
M. Wt: 442.9
InChI Key: WXQJNXWVWMGROC-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

In scientific research, compounds similar to the one described are often investigated for a variety of applications, including but not limited to their antimicrobial, anticancer, or enzyme inhibition properties. For instance, compounds with similar structural features, such as substituted phenyl groups, methanone cores, and piperazine rings, are commonly explored for their biological activities. These structures are prevalent in pharmaceutical drug development due to their potential interactions with biological targets such as enzymes, receptors, and DNA.

Antimicrobial Applications

Compounds featuring tetrazole and piperazine motifs have been studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cancer Research Applications

In the realm of cancer research, compounds with similar structures have been investigated for their potential to inhibit enzymes or pathways involved in cancer progression. For instance, Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, highlighting the role of molecular design in developing diagnostic tools or treatments (Wang, Gao, Xu, & Zheng, 2017).

Receptor Interaction Studies

The interaction of chemical compounds with specific receptors can be crucial for understanding their therapeutic potential. For example, Shim et al. (2002) explored the molecular interaction of a cannabinoid receptor antagonist, providing insights into receptor-ligand interactions and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-30-17-6-4-16(5-7-17)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)18-13-15(22)3-8-19(18)31-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQJNXWVWMGROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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